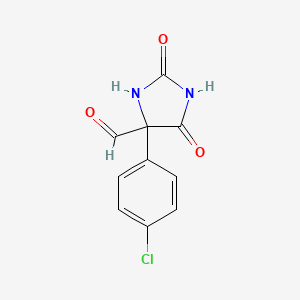
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H20O3, and it is characterized by its hexahydro-1h-4,7-methanoinden core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate typically involves esterification reactions. One common method is the reaction of hexahydro-1h-4,7-methanoinden-6-yl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with cellular pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl acetate: Similar structure but lacks the acetyloxypropanoate group.
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl propionate: Similar structure with a propionate group instead of an acetyloxypropanoate group.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
6301-19-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C15H20O4/c1-8(18-9(2)16)15(17)19-14-7-10-6-13(14)12-5-3-4-11(10)12/h3-4,8,10-14H,5-7H2,1-2H3 |
InChI Key |
HBHGHRLFNHRHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CC2CC1C3C2C=CC3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)




![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)






